Cas no 1060802-06-3 ((5-chloropyridin-2-yl)methyl(methyl)amine)

(5-chloropyridin-2-yl)methyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Chloropyridin-2-yl)-N-methylmethanamine
- (5-chloropyridin-2-yl)-N-methylmethanamine
- (5-chloropyridin-2-yl)methyl(methyl)amine
- AT26664
- DTXSID101279645
- CS-0238640
- AKOS013720559
- 1060802-06-3
- 5-Chloro-N-methyl-2-pyridinemethanamine
- SCHEMBL8340221
- DA-15884
- [(5-chloropyridin-2-yl)methyl](methyl)amine
- AB67610
- EN300-1985229
-
- MDL: MFCD13189035
- Inchi: InChI=1S/C7H9ClN2/c1-9-5-7-3-2-6(8)4-10-7/h2-4,9H,5H2,1H3
- InChI Key: LUKUXDRCQOBRAD-UHFFFAOYSA-N
- SMILES: CNCC1=NC=C(C=C1)Cl
Computed Properties
- Exact Mass: 156.0454260g/mol
- Monoisotopic Mass: 156.0454260g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 97.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 24.9Ų
- XLogP3: 0.9
(5-chloropyridin-2-yl)methyl(methyl)amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM130434-1g |
1-(5-chloropyridin-2-yl)-N-methylmethanamine |
1060802-06-3 | 95% | 1g |
$352 | 2021-08-05 | |
Alichem | A029185365-10g |
1-(5-Chloropyridin-2-yl)-N-methylmethanamine |
1060802-06-3 | 95% | 10g |
$1704.48 | 2023-09-04 | |
Enamine | EN300-1985229-0.05g |
[(5-chloropyridin-2-yl)methyl](methyl)amine |
1060802-06-3 | 0.05g |
$200.0 | 2023-09-16 | ||
Chemenu | CM130434-25g |
1-(5-chloropyridin-2-yl)-N-methylmethanamine |
1060802-06-3 | 95% | 25g |
$1772 | 2021-08-05 | |
Enamine | EN300-1985229-0.1g |
[(5-chloropyridin-2-yl)methyl](methyl)amine |
1060802-06-3 | 0.1g |
$298.0 | 2023-09-16 | ||
Aaron | AR01EEDG-2.5g |
1-(5-Chloropyridin-2-yl)-N-methylmethanamine |
1060802-06-3 | 95% | 2.5g |
$2335.00 | 2023-12-16 | |
Aaron | AR01EEDG-250mg |
1-(5-Chloropyridin-2-yl)-N-methylmethanamine |
1060802-06-3 | 95% | 250mg |
$610.00 | 2025-02-14 | |
Aaron | AR01EEDG-5g |
1-(5-Chloropyridin-2-yl)-N-methylmethanamine |
1060802-06-3 | 95% | 5g |
$3442.00 | 2023-12-16 | |
A2B Chem LLC | AX50328-100mg |
1-(5-Chloropyridin-2-yl)-N-methylmethanamine |
1060802-06-3 | 95% | 100mg |
$349.00 | 2024-04-20 | |
A2B Chem LLC | AX50328-50mg |
1-(5-Chloropyridin-2-yl)-N-methylmethanamine |
1060802-06-3 | 95% | 50mg |
$246.00 | 2024-04-20 |
(5-chloropyridin-2-yl)methyl(methyl)amine Related Literature
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
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3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Kaiming Hou New J. Chem., 2019,43, 10826-10833
Additional information on (5-chloropyridin-2-yl)methyl(methyl)amine
The Compound CAS No. 1060802-06-3: (5-chloropyridin-2-yl)methyl(methyl)amine
The compound with CAS No. 1060802-06-3, commonly referred to as (5-chloropyridin-2-yl)methyl(methyl)amine, is a fascinating organic molecule with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring substituted with a chlorine atom at the 5-position and a methylamine group attached to the 2-position of the pyridine ring.
The pyridine ring in this compound plays a crucial role in its chemical properties, providing a rigid aromatic system that can participate in various chemical reactions, such as nucleophilic aromatic substitution and electrophilic substitution. The presence of the chlorine substituent at the 5-position introduces electron-withdrawing effects, which can influence the reactivity of the molecule and its interactions with other chemical species.
The methylamine group attached to the pyridine ring adds another layer of functionality to this compound. The amine group can act as a nucleophile or base, enabling this compound to participate in reactions such as alkylation, acylation, and amidation. This makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Recent studies have highlighted the potential of (5-chloropyridin-2-yl)methyl(methyl)amine as a building block for drug development. Researchers have explored its ability to form bioisosteres and its role in modulating pharmacokinetic properties such as solubility and permeability. These findings underscore its importance in medicinal chemistry and highlight its potential for future therapeutic applications.
In terms of synthesis, (5-chloropyridin-2-yl)methyl(methyl)amine can be prepared through various methods, including nucleophilic aromatic substitution and reductive amination. The choice of synthetic route depends on the starting materials available and the desired scale of production. Recent advancements in catalytic methods have made these syntheses more efficient and environmentally friendly.
The physical properties of this compound are also worth noting. It has a melting point of approximately 115°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in organic synthesis reactions that require precise control over solubility and reactivity.
From an environmental perspective, understanding the fate and behavior of (5-chloropyridin-2-yl)methyl(methyl)amine in natural systems is critical for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes biodegradation under aerobic conditions, with microbial activity playing a key role in its transformation into less harmful byproducts.
In conclusion, (5-chloropyridin-2-yl)methyl(methyl)amine is a versatile compound with a wide range of applications across different scientific disciplines. Its unique structure, reactivity, and physical properties make it an invaluable tool for researchers working in organic synthesis, pharmacology, and environmental chemistry.
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